![molecular formula C21H30N4O2 B6461085 1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine CAS No. 2548977-04-2](/img/structure/B6461085.png)
1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine
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Description
1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine is a useful research compound. Its molecular formula is C21H30N4O2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine is 370.23687621 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Docking studies against specific protein targets (e.g., enzymes, receptors) can guide drug design efforts. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies help assess its suitability as a drug candidate .
- MPNP derivatives may exhibit second harmonic generation efficiency due to their noncentrosymmetric structure. Substituting appropriate electron donor and acceptor groups can enhance their NLO properties .
- Reactions of MPNP with reductive carbohydrates proceed quantitatively without the loss of sialic acid residues. This method is valuable for analyzing complex carbohydrate structures .
- MPNP derivatives, along with other AMP reagents, allow efficient labeling and detection of saccharides in complex mixtures .
- Theoretical calculations provide insights into vibrational modes, NMR shifts, and UV-vis spectra. These studies aid in understanding its electronic properties and behavior in different solvents .
Drug Discovery and Medicinal Chemistry
Nonlinear Optical (NLO) Materials
Carbohydrate Analysis
Labeling Reagents for Saccharides
Computational Chemistry and Spectroscopy
Biological Receptor Interactions
properties
IUPAC Name |
5-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-17-14-21(27-22-17)16-23-8-6-18(7-9-23)24-10-12-25(13-11-24)19-4-3-5-20(15-19)26-2/h3-5,14-15,18H,6-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUQWIBJPAWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine |
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